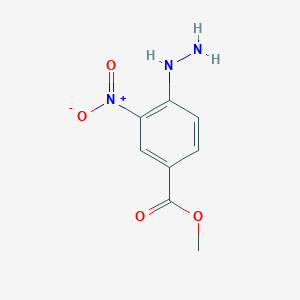
Methyl 4-hydrazinyl-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-hydrazinyl-3-nitrobenzoate is a useful research compound. Its molecular formula is C8H9N3O4 and its molecular weight is 211.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
1. Anticancer Activity
Methyl 4-hydrazinyl-3-nitrobenzoate has been studied for its potential anticancer properties. Research indicates that compounds containing hydrazine moieties can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells .
2. Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Investigations into its efficacy against bacterial strains have revealed that this compound possesses significant antibacterial properties, making it a candidate for developing new antibiotics .
3. Anti-inflammatory Effects
Research suggests that compounds similar to this compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines, thereby reducing inflammation in affected tissues .
Synthetic Applications
1. Intermediate in Organic Synthesis
this compound serves as an important intermediate in the synthesis of various complex organic molecules. Its reactive hydrazine group allows for further transformations, including cyclization reactions that are pivotal in creating heterocyclic compounds used in pharmaceuticals .
2. Development of Novel Drug Candidates
The compound's structure facilitates the development of novel drug candidates targeting specific biological pathways. For example, modifications to the hydrazine group can lead to derivatives with enhanced pharmacological profiles, potentially improving efficacy and reducing side effects compared to existing treatments .
Case Studies
Propiedades
Número CAS |
87054-48-6 |
|---|---|
Fórmula molecular |
C8H9N3O4 |
Peso molecular |
211.17 g/mol |
Nombre IUPAC |
methyl 4-hydrazinyl-3-nitrobenzoate |
InChI |
InChI=1S/C8H9N3O4/c1-15-8(12)5-2-3-6(10-9)7(4-5)11(13)14/h2-4,10H,9H2,1H3 |
Clave InChI |
NWIYFWDJWIGDBG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)NN)[N+](=O)[O-] |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)NN)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













